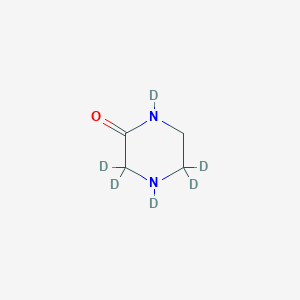

2-Oxopiperazine-3,3,5,5,6,6-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxopiperazine-3,3,5,5,6,6-d6 is a deuterated derivative of 2-oxopiperazine, a compound that belongs to the piperazine family. The deuterium atoms replace the hydrogen atoms at positions 3, 5, and 6, making it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopiperazine-3,3,5,5,6,6-d6 typically involves the deuteration of 2-oxopiperazine. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure a high degree of deuteration. The product is then purified using techniques such as distillation or crystallization to achieve the desired chemical purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxopiperazine-3,3,5,5,6,6-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form deuterated piperazine derivatives.

Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Deuterated oxides.

Reduction: Deuterated piperazine derivatives.

Substitution: Various deuterated compounds with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Drug Development

2-Oxopiperazines are significant in drug discovery due to their ability to interact with biological targets. The deuterated form, 2-Oxopiperazine-3,3,5,5,6,6-d6, may enhance pharmacokinetic properties such as metabolic stability and bioavailability. Deuteration can lead to slower metabolic rates compared to their non-deuterated counterparts, potentially resulting in prolonged action and reduced toxicity.

Case Study: Anticancer Agents

Research has indicated that 2-oxopiperazines can serve as scaffolds for developing anticancer agents. For instance, compounds derived from 2-oxopiperazine structures have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications on the piperazine ring can significantly affect the biological activity against various cancer cell lines .

Neuropharmacology

2.1. Central Nervous System Disorders

The 2-oxopiperazine scaffold is explored for its neuropharmacological applications. Compounds based on this structure have been investigated for their potential effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors.

Case Study: Antidepressants

A study highlighted the synthesis of novel 2-oxopiperazine derivatives that exhibited selective serotonin reuptake inhibition. These compounds showed efficacy in preclinical models of depression, suggesting their potential as antidepressants . The incorporation of deuterium into these molecules could further enhance their therapeutic profiles by improving selectivity and reducing side effects.

Antimicrobial Activity

3.1. Antibacterial and Antifungal Agents

The antimicrobial properties of 2-oxopiperazine derivatives have been a focus of research due to the increasing resistance of pathogens to conventional antibiotics. Studies have shown that certain 2-oxopiperazines possess broad-spectrum antibacterial activity.

Case Study: Inhibition of Methicillin-resistant Staphylococcus aureus

Research has demonstrated that specific 2-oxopiperazine compounds effectively inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and function . The deuterated variant may offer advantages in terms of stability and efficacy against resistant strains.

Chemical Biology

4.1. Targeted Protein Stabilization

Recent advancements in targeted protein degradation therapies have highlighted the importance of small molecules like 2-oxopiperazines in stabilizing proteins that are otherwise targeted for degradation by the ubiquitin-proteasome system.

Case Study: Deubiquitinase-Targeting Chimeras

A study introduced a novel platform utilizing deubiquitinase-targeting chimeras (DUBTACs) linked to compounds derived from 2-oxopiperazines for targeted protein stabilization. This approach demonstrated significant potential in stabilizing disease-relevant proteins such as cystic fibrosis transmembrane conductance regulator (CFTR) and tumor suppressors like TP53 . The use of deuterated forms could enhance the stability and binding affinity of these chimeras.

Data Tables

Mécanisme D'action

The mechanism of action of 2-Oxopiperazine-3,3,5,5,6,6-d6 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms provide a unique signature in NMR spectroscopy, allowing researchers to study molecular interactions and dynamics in detail. The compound’s effects are primarily observed in its ability to alter the physical and chemical properties of the molecules it interacts with .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Oxopiperazine: The non-deuterated form of the compound.

2-Hydroxypyrazine: A structurally similar compound with a hydroxyl group.

2-Methoxy-4-Thiazolecarboxylic Acid: Another compound with similar functional groups.

Uniqueness

2-Oxopiperazine-3,3,5,5,6,6-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic signatures, making it a preferred choice for detailed molecular analysis .

Activité Biologique

2-Oxopiperazine-3,3,5,5,6,6-d6 is a deuterated derivative of piperazine that has garnered attention for its potential biological activities. This compound is primarily studied for its implications in drug development and biochemical research. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₆H₈N₂O

- Molecular Weight: 128.14 g/mol

- CAS Number: 1219803-71-0

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The primary mechanisms include:

- DNA Inter-strand Cross-linking: This compound has been shown to promote DNA inter-strand crosslink repair mechanisms, which are crucial for maintaining genomic stability and preventing mutations .

- Fluorescence Labeling: As a fluorescent probe, it can be utilized in cellular imaging to study mitochondrial dynamics and cellular processes.

Biological Activities

- Anticancer Properties:

- Metabolic Effects:

Case Studies

- Cellular Studies:

- Animal Models:

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Metabolic modulation | Altered metabolic fluxes | |

| DNA repair enhancement | Promotion of inter-strand crosslink repair |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered orally. Studies indicate that the compound demonstrates good bioavailability and a moderate half-life in circulation, making it a candidate for further development in therapeutic applications .

Propriétés

IUPAC Name |

3,3,5,5,6,6-hexadeuteriopiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWELDVXSEVIIGI-NMFSSPJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C(N1)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.